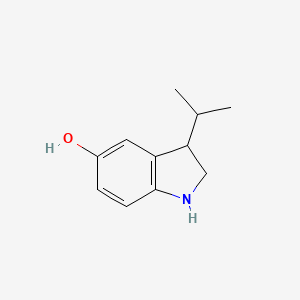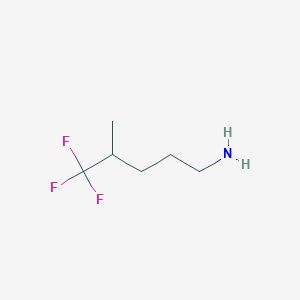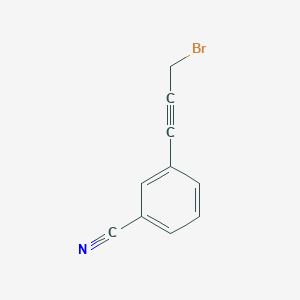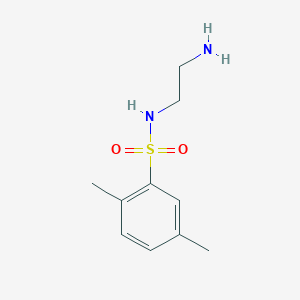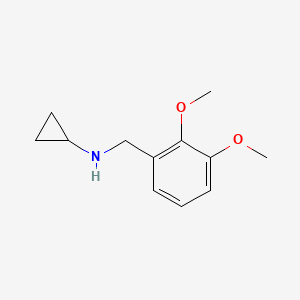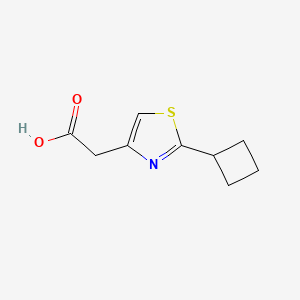
2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid is a heterocyclic compound featuring a thiazole ring substituted with a cyclobutyl group at the 2-position and an acetic acid moiety at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutylamine with α-bromoacetic acid, followed by cyclization with thiourea under acidic conditions . The reaction conditions often require heating and the use of solvents like ethanol or water.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize metal-free catalysts and environmentally benign reagents to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Applications De Recherche Scientifique
2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its antitumor properties and potential use in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to reduce inflammation .
Comparaison Avec Des Composés Similaires
- 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid
- 2-(2-Aminothiazol-4-yl)acetic acid
- 2-(2-Cyclobutyl-4-methyl-1,3-thiazol-5-yl)acetic acid
Comparison: 2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid is unique due to its cyclobutyl substitution, which can influence its biological activity and chemical reactivity. Compared to other thiazole derivatives, it may exhibit different pharmacokinetic properties and target specific pathways more effectively .
Propriétés
Formule moléculaire |
C9H11NO2S |
|---|---|
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
2-(2-cyclobutyl-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H11NO2S/c11-8(12)4-7-5-13-9(10-7)6-2-1-3-6/h5-6H,1-4H2,(H,11,12) |
Clé InChI |
DPAQJNDEYLWXMP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=NC(=CS2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


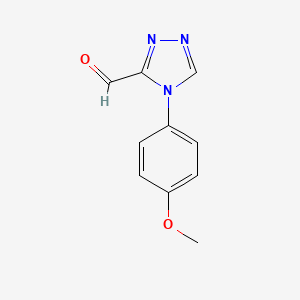
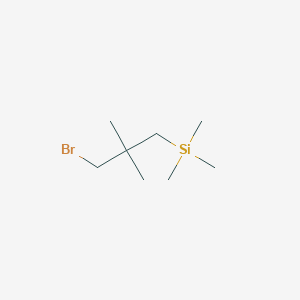
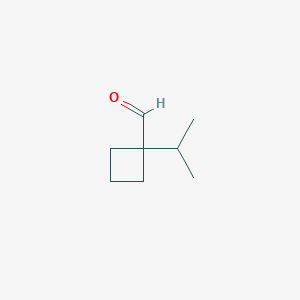
![tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13206741.png)
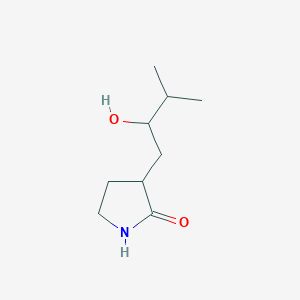

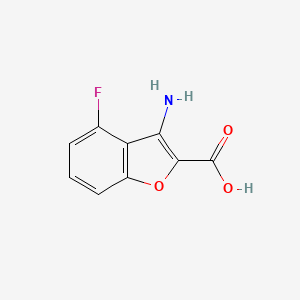
![1-[3-(methylsulfanyl)propyl]-1H-pyrazol-3-amine](/img/structure/B13206765.png)
